![molecular formula C18H17D5N2Na2O5 B1139167 Enalaprilat D5 Sodium Salt CAS No. 1356922-29-6](/img/structure/B1139167.png)
Enalaprilat D5 Sodium Salt
Übersicht
Beschreibung
Enalaprilat D5 Sodium Salt is a labeled metabolite of Enalapril . It is an angiotensin-converting enzyme (ACE) inhibitor . The molecular formula is C18H18D5N2NaO5 and the molecular weight is 375.41 .
Molecular Structure Analysis
The molecular formula of Enalaprilat D5 Sodium Salt is C18H18D5N2NaO5 . The molecular weight is 375.41 . Further details about the molecular structure are not available in the search results.Chemical Reactions Analysis
Enalaprilat D5 Sodium Salt is an ACE inhibitor . It prevents the conversion of angiotensin I into angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys .Physical And Chemical Properties Analysis
Enalaprilat D5 Sodium Salt has a molecular weight of 375.41 . The product format is neat . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
Enalaprilat-d5 Sodium Salt is used in pharmacokinetic studies. A method for the extraction and quantification of carvedilol, enalaprilat, and perindoprilat in 50 µL human plasma, using high-performance liquid chromatography with tandem mass spectrometry (LC–MS/MS) detection was developed and validated . This validated analytical method lays the foundation for determining adherence in heart failure patients prescribed with carvedilol, enalapril, and perindopril .
Renal Blood Flow Regulation
Enalapril increases renal blood flow and decreases renal vascular resistance . This makes Enalaprilat-d5 Sodium Salt useful in research related to kidney function and blood flow.
Glomerular Filtration Rate Augmentation
Enalapril also augments the glomerular filtration rate in patients with a glomerular filtration rate less than 80 ml/min . This makes Enalaprilat-d5 Sodium Salt valuable in research related to kidney function and filtration.
Reduction of Left Ventricular Mass
Enalapril reduces left ventricular mass, and does not affect cardiac function or myocardial perfusion during exercise . This makes Enalaprilat-d5 Sodium Salt useful in research related to heart function and structure.
Internal Standards in LC–MS/MS
Enalaprilat-d5 Sodium Salt is used as an internal standard in LC–MS/MS . This helps in the accurate and precise measurement of other compounds in the sample.
Wirkmechanismus
Target of Action
Enalaprilat-d5 Sodium Salt, also known as Enalaprilat D5 Sodium Salt, is a deuterated form of Enalaprilat . The primary target of Enalaprilat is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, resulting in decreased vasoconstriction and reduced aldosterone secretion . This leads to a decrease in sodium and water reabsorption in the kidneys, thereby reducing blood volume and lowering blood pressure .
Action Environment
The stability and compatibility of Enalaprilat can be influenced by various factors such as the pH of the microenvironment . Studies have found that neutral pH promotes the highest stability, but that acidic conditions at pH 3 also stabilize the formulation
Safety and Hazards
Enalaprilat D5 Sodium Salt may cause damage to organs through prolonged or repeated exposure . Precautionary measures include avoiding breathing dust and contacting with skin and eye . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5.Na/c1-12(16(21)20-11-5-8-15(20)18(24)25)19-14(17(22)23)10-9-13-6-3-2-4-7-13;/h2-4,6-7,12,14-15,19H,5,8-11H2,1H3,(H,22,23)(H,24,25);/q;+1/p-1/t12-,14-,15-;/m0./s1/i2D,3D,4D,6D,7D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDLNVUQNQFAHG-GTIWJLBTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)[O-])NC(CCC2=CC=CC=C2)C(=O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)[O-])[2H])[2H].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N2NaO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661944 | |
Record name | Sodium (2S)-1-{N-[(1S)-1-carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}pyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Enalaprilat-d5 Sodium Salt | |
CAS RN |
1356922-29-6 | |
Record name | Sodium (2S)-1-{N-[(1S)-1-carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}pyrrolidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | disodium;(2S)-1-[(2S)-2-[[(1S)-1-carboxylato-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]pyrrolidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.